7'-[(3-chlorobenzyl)oxy]-7-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
7’-[(3-chlorobenzyl)oxy]-7-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione is a synthetic organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 7’-[(3-chlorobenzyl)oxy]-7-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl alcohol and 7-methoxy-2H-chromene-2,2’-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Chemical Reactions Analysis
7’-[(3-chlorobenzyl)oxy]-7-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
7’-[(3-chlorobenzyl)oxy]-7-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a monoamine oxidase B (MAO-B) inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Parkinson’s disease.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of organic electronic materials and sensors.
Biological Studies: Researchers investigate its biological activities, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7’-[(3-chlorobenzyl)oxy]-7-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets. For example, as a potential MAO-B inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
7’-[(3-chlorobenzyl)oxy]-7-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione can be compared with other coumarin derivatives, such as:
7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: This compound shares a similar core structure but differs in its functional groups, leading to variations in its chemical and biological properties.
These comparisons highlight the uniqueness of 7’-[(3-chlorobenzyl)oxy]-7-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione in terms of its specific functional groups and resulting properties.
Properties
Molecular Formula |
C26H17ClO6 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[7-[(3-chlorophenyl)methoxy]-2-oxochromen-4-yl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C26H17ClO6/c1-30-18-6-5-16-10-22(26(29)33-23(16)11-18)21-13-25(28)32-24-12-19(7-8-20(21)24)31-14-15-3-2-4-17(27)9-15/h2-13H,14H2,1H3 |
InChI Key |
RILAOZMRJGKADT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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